1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1093967-38-4
VCID: VC3377869
InChI: InChI=1S/C6H11N3O2S/c1-12(10,11)5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)
SMILES: CS(=O)(=O)CCN1C=CC(=N1)N
Molecular Formula: C6H11N3O2S
Molecular Weight: 189.24 g/mol

1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

CAS No.: 1093967-38-4

Cat. No.: VC3377869

Molecular Formula: C6H11N3O2S

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine - 1093967-38-4

Specification

CAS No. 1093967-38-4
Molecular Formula C6H11N3O2S
Molecular Weight 189.24 g/mol
IUPAC Name 1-(2-methylsulfonylethyl)pyrazol-3-amine
Standard InChI InChI=1S/C6H11N3O2S/c1-12(10,11)5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)
Standard InChI Key UVGIOCZLOMMEJN-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCN1C=CC(=N1)N
Canonical SMILES CS(=O)(=O)CCN1C=CC(=N1)N

Introduction

1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine is a pyrazole derivative that features a methanesulfonyl group attached to an ethyl chain, which is linked to a five-membered heterocyclic pyrazole ring containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and reactive functional groups.

Synthesis and Applications

The synthesis of 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine can be achieved through various methods, although specific detailed procedures are not widely documented in the literature. This compound is versatile in synthetic applications due to its reactive functional groups.

Compound FeaturesDescription
Pyrazole RingFive-membered heterocycle with two nitrogen atoms
Methanesulfonyl GroupEnhances water solubility and potential biological interactions
Ethyl ChainLinks the methanesulfonyl group to the pyrazole ring

Biological Activities and Potential Applications

1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine has been investigated for its potential as an anti-inflammatory agent and as a bioorthogonal reagent. It can selectively react within biological systems without disrupting native biochemical processes, making it valuable for developing targeted therapies. The compound may inhibit specific enzymes involved in inflammatory responses, suggesting therapeutic potential in treating conditions such as arthritis and psoriasis.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, each with unique properties:

Compound NameStructural FeaturesUnique Properties
1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amineMethanesulfonyl groupPotent inhibitor of phosphodiesterase 4
1-(2-Methylsulfonylethyl)-1H-pyrazol-5-amineMethylsulfonyl groupExhibits anti-cancer properties
1-(2-Benzenesulfonylethyl)-1H-pyrazol-3-aminesBenzenesulfonyl groupKnown for antimicrobial activity

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